1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple stepsThe reaction conditions often require the use of a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets through its nitrophenyl and propynyl groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound is similar in structure but contains a fluorine atom instead of a methanesulfonyl group.
1-(3-Nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: Lacks the methanesulfonyl group, making it less polar and potentially altering its reactivity and biological activity.
Uniqueness
1-[(3-Nitrophenyl)methanesulfonyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both a nitrophenyl group and a methanesulfonyl group, which can influence its chemical reactivity and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[(3-nitrophenyl)methylsulfonyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-6-15-7-9-16(10-8-15)22(20,21)12-13-4-3-5-14(11-13)17(18)19/h1,3-5,11H,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXQNZAYAZEQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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